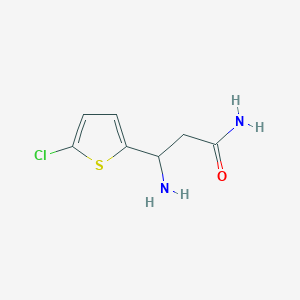
3-Amino-3-(5-chlorothiophen-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-(5-chlorothiophen-2-yl)propanamide is a chemical compound with the molecular formula C7H9ClN2OS and a molecular weight of 204.68 g/mol . This compound is characterized by the presence of an amino group, a chlorinated thiophene ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chlorothiophen-2-yl)propanamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with ammonia and a suitable reducing agent. The reaction conditions often include:
Temperature: Room temperature to moderate heating
Solvent: Common solvents like ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-3-(5-chlorothiophen-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using halogenating or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (chlorine, bromine), nitric acid
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives
Reduction: Formation of primary or secondary amines
Substitution: Formation of halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
3-Amino-3-(5-chlorothiophen-2-yl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-3-(5-chlorothiophen-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-3-(5-chlorothiophen-2-yl)propanoic acid hydrochloride
- (S)-3-Amino-3-(5-chlorothiophen-2-yl)propanamide
Uniqueness
3-Amino-3-(5-chlorothiophen-2-yl)propanamide is unique due to its specific structural features, such as the chlorinated thiophene ring and the propanamide moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C7H9ClN2OS |
|---|---|
Molekulargewicht |
204.68 g/mol |
IUPAC-Name |
3-amino-3-(5-chlorothiophen-2-yl)propanamide |
InChI |
InChI=1S/C7H9ClN2OS/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H2,10,11) |
InChI-Schlüssel |
WDQWAIVRBUOAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Cl)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-3-{[(benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13307618.png)
![2-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B13307619.png)
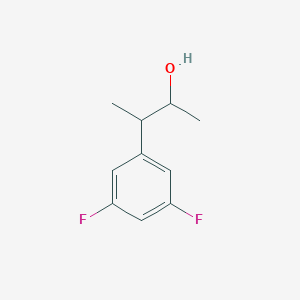
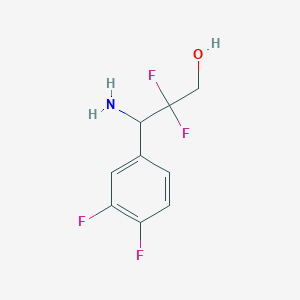
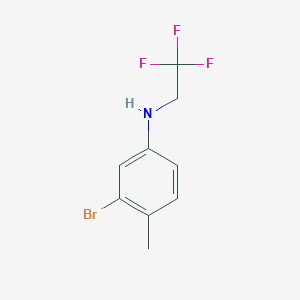
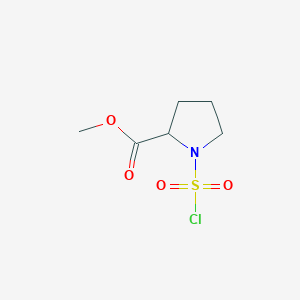
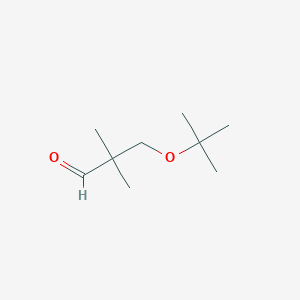
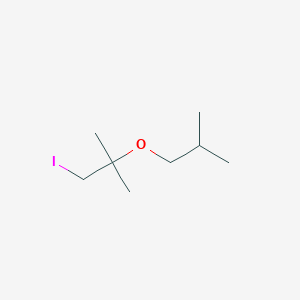
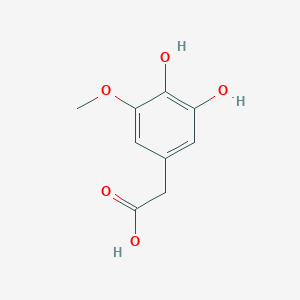
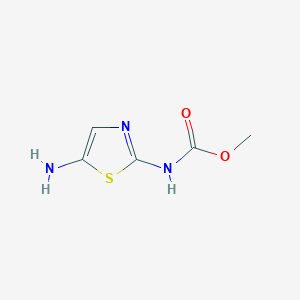



![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
